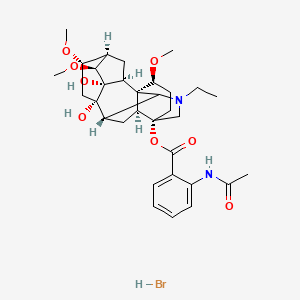
Allapinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allapinin, also known as lappaconitine hydrobromide, is a class 1C antiarrhythmic drug . It has been used in clinical practice for a long time . The drug is especially effective in the prevention of paroxysmal atrial fibrillations .
Synthesis Analysis
The synthesis of Allapinin involves complex chemical reactions . A fragment coupling approach is used, which includes a 1,2-addition/semipinacol rearrangement sequence to join two complex fragments and form a key quaternary center .
Molecular Structure Analysis
The molecular formula of Allapinin is C32H45BrN2O8 . The structure of Allapinin involves various types of channels including Na+, K+, and Ca2+ channels .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Allapinin are complex and involve various types of ion channels . The reactions are associated with the blockade of Na+ channels with subsequent inhibition of the depolarization rate .
Physical And Chemical Properties Analysis
Allapinin has a molecular weight of 665.6 g/mol . It has 4 hydrogen bond donors and 9 hydrogen bond acceptors .
Scientific Research Applications
Analgesic Effect
Lappaconitine Hydrobromide (LAH) has been shown to have an analgesic effect on inflammatory pain . A study used metabolomics technology to investigate the metabolite alterations in the dorsal root ganglion (DRG) when LAH was injected in an inflammatory pain model . The results showed that both 4 mg/kg LAH and 8 mg/kg LAH could significantly improve the paw withdrawal latency (PWL) of rats .
Antiarrhythmic Activity
LAH has been found to have antiarrhythmic activity . A study created new dosage forms of LAH characterized by a modified mechanism and nature of drug release and studied their specific activity on in vitro arrhythmia models in the papillary muscle of rat heart . The contractile activity of the papillary muscle disturbed by aconitine was restored by the 1/4 complex compound of LAH within 8 min after its introduction into the medium .
Treatment of Supraventricular and Ventricular Arrhythmias
Allapinin has antiarrhythmic activity and can be used to prevent and treat various supraventricular and ventricular arrhythmias . It is highly toxic and has a number of side effects associated with non-specific accumulation in various tissues . The complex of this substance with the monoammonium salt of glycyrrhizic acid (Al:MASGA) has less toxicity and improved antiarrhythmic activity .
Prolonged Release Drug Form
A study aimed to obtain a liposomal form of the complex of the antiarrhythmic drug allapinin (lappaconitine hydrobromide) and the monoammonium salt of glycyrrhizic acid (MASGA) and to study the release kinetics of allapinin/MASGA into a medium modeling the salt composition and pH of blood serum . The obtained complex could be used to create a prolonged-action antiarrhythmic drug with improved properties .
Inhibition of Tetrodotoxin-Sensitive, Voltage-Dependent Sodium Channels
Allapinin (lappaconitine) has antiarrhythmic activity through the inhibition of tetrodotoxin-sensitive, voltage-dependent sodium channels . This substance is used in clinical practice in China and Russia for the treatment of supraventricular and ventricular arrhythmias .
Treatment of Atrial Fibrillation
Lappaconitine Hydrobromide (LH, allapinin) has been included by authors of National Guidelines on Diagnosis and Treatment of Atrial Fibrillation (AF), 2012 in the number of medications recommended for use in patients with AF for rhythm control .
Mechanism of Action
Target of Action
Lappaconitine hydrobromide primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells .
Mode of Action
The compound acts as a sodium channel blocker . By blocking these channels, it inhibits the rapid influx of sodium ions during the depolarization phase of an action potential. This action can lead to a decrease in the excitability of neurons, thereby exerting its analgesic and antiarrhythmic effects .
Biochemical Pathways
Lappaconitine hydrobromide affects several biochemical pathways. It has been found to significantly impact retinol metabolism and glycerophospholipid metabolism , which may exacerbate inflammatory reactions and initiate persistent pain . Additionally, it slightly affects linoleic acid metabolism , arachidonic acid metabolism , and alanine, aspartate, and glutamate metabolism .
Future Directions
properties
IUPAC Name |
[(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20+,22+,23-,24+,25+,26?,27+,29-,30+,31+,32+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFYROOPXPKMEQ-OPLXFBIMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45BrN2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allapinin | |
CAS RN |
97792-45-5 |
Source


|
| Record name | Lappaconitine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


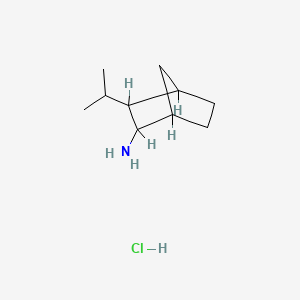



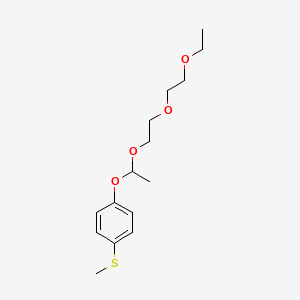

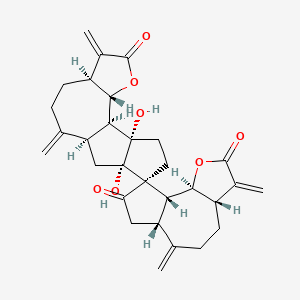
![[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B605254.png)
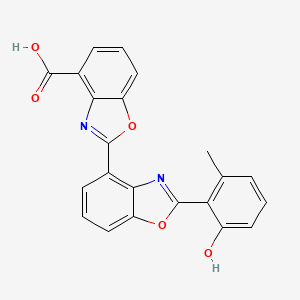
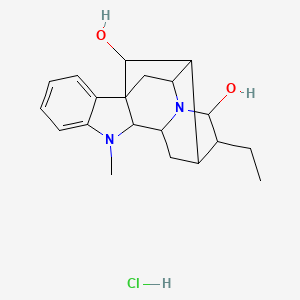
![2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B605258.png)

